N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16752424
InChI: InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H
SMILES:
Molecular Formula: C13H11N3O4S
Molecular Weight: 305.31 g/mol

N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide

CAS No.:

Cat. No.: VC16752424

Molecular Formula: C13H11N3O4S

Molecular Weight: 305.31 g/mol

* For research use only. Not for human or veterinary use.

N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide -

Specification

Molecular Formula C13H11N3O4S
Molecular Weight 305.31 g/mol
IUPAC Name N-[(4-nitrophenyl)methylideneamino]benzenesulfonamide
Standard InChI InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H
Standard InChI Key UWKNTTUNLKIASF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Isomerism

N'-[(Z)-(4-Nitrophenyl)methylidene]benzenesulfonohydrazide belongs to the hydrazone family, defined by the presence of a C=N-N\text{C=N-N} bond formed via the condensation of a carbonyl compound (4-nitrobenzaldehyde) and a sulfonohydrazide (benzenesulfonohydrazide). The Z designation refers to the spatial arrangement of substituents around the C=N\text{C=N} bond, where the nitro group and sulfonamide moiety reside on the same side. This stereochemistry influences intermolecular interactions, solubility, and biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H11N3O4S\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight305.31 g/mol
CAS Number (Z isomer)Not explicitly listed
CAS Number (E isomer)50626-29-4
SolubilityLikely polar aprotic solvents

Synthesis and Reaction Dynamics

Condensation Reaction Mechanism

The synthesis involves a nucleophilic addition-elimination reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide under mild acidic or neutral conditions. The aldehyde carbonyl undergoes nucleophilic attack by the hydrazide’s amino group, followed by dehydration to form the hydrazone bond. Optimal yields are achieved in ethanol or methanol at room temperature, with reaction times ranging from 4–12 hours.

RCHO+R’SO2NHNH2RCH=N-NHSO2R’+H2O\text{RCHO} + \text{R'SO}_2\text{NHNH}_2 \rightarrow \text{RCH=N-NHSO}_2\text{R'} + \text{H}_2\text{O}

The Z isomer predominates under kinetic control due to steric factors, though prolonged reaction times may favor the thermodynamically stable E form .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide reveals key functional groups:

  • C=N Stretch: A strong absorption band near 1600 cm⁻¹, indicative of the hydrazone bond.

  • S=O Stretches: Asymmetric and symmetric vibrations at 1350 cm⁻¹ and 1150 cm⁻¹, respectively, from the sulfonamide group.

  • NO₂ Stretch: A sharp peak at 1520 cm⁻¹, characteristic of the nitro group’s asymmetric stretching .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • Aromatic protons from the benzene rings resonate as multiplets at δ 7.5–8.3 ppm.

  • The hydrazone proton (CH=N\text{CH=N}) appears as a singlet near δ 8.1 ppm, with coupling constants aiding in distinguishing Z/E isomers.

¹³C NMR:

  • The imine carbon (C=N\text{C=N}) is observed at δ 150–155 ppm, while the nitro-bearing carbon appears downfield at δ 125–130 ppm .

PropertyZ IsomerE Isomer
IC₅₀ (MCF-7 cells)12.3 µM18.7 µM
Antibacterial EfficacyMIC: 8 µg/mL (S. aureus)MIC: 16 µg/mL (S. aureus)

Applications in Medicinal Chemistry

Drug Design and Structure-Activity Relationships (SAR)

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Modifications at the sulfonamide or nitro group alter potency and selectivity. For instance:

  • Nitro Reduction: Converting the nitro group to an amine enhances solubility and introduces hydrogen-bonding capabilities.

  • Sulfonamide Substitution: Replacing benzene with heteroaromatic rings improves metabolic stability .

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